c-MPL was first identified in 1994 when thrombopoietin was cloned and characterized as its ligand. This discovery highlighted the importance of c-MPL in megakaryocytopoiesis and platelet formation, establishing it as a member of the hematopoietic growth factor receptor family . The protein is classified under cytokine receptors, specifically those that interact with growth factors involved in blood cell formation.
The synthesis of c-MPL can be achieved through various recombinant DNA technologies. Typically, mammalian expression systems are utilized to ensure proper post-translational modifications such as glycosylation, which are crucial for its stability and function. The most common methods include:
Recent advances have also employed cryogenic electron microscopy to analyze the structural aspects of c-MPL when complexed with its ligand, providing insights into its functional mechanisms .
The structure of c-MPL consists of an extracellular domain that binds thrombopoietin, a single transmembrane domain, and a cytoplasmic domain that transmits signals into the cell. The extracellular domain comprises several key regions:
Studies have shown that c-MPL forms dimers upon binding with thrombopoietin, which is essential for activating downstream signaling pathways . The molecular weight of c-MPL is approximately 70 kDa when glycosylated, although its theoretical weight without glycosylation is around 39 kDa .
c-MPL primarily undergoes ligand-induced dimerization upon binding with thrombopoietin. This interaction triggers a series of intracellular signaling cascades involving:
These reactions are crucial for maintaining normal platelet levels in circulation .
The mechanism by which c-MPL operates involves several steps:
This cascade ensures a regulated response to physiological demands for platelets during conditions such as bleeding or inflammation .
c-MPL's activity relies heavily on its glycosylation state, which affects its stability and interaction with thrombopoietin. The presence of sialic acid residues contributes to its half-life in circulation by preventing rapid clearance from the bloodstream .
c-MPL has significant implications in both basic research and clinical applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: